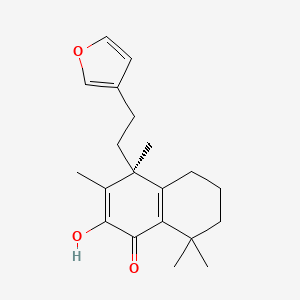
Isoleojaponin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Isoleojaponin is typically isolated from the ethanol extract of Leonurus japonicus . The isolation process involves chromatographic separation techniques to purify the compound . The molecular formula of this compound is C20H26O3, confirmed by NMR spectra and high-resolution electrospray ionization mass spectrometry .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the herb Leonurus japonicus .
化学反应分析
Types of Reactions: Isoleojaponin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
科学研究应用
Isoleojaponin has several scientific research applications:
作用机制
The mechanism of action of isoleojaponin involves its interaction with various molecular targets and pathways. Its unique cross-conjugated α,β-unsaturated ketone system allows it to participate in Michael addition reactions, potentially interacting with nucleophilic sites in biological molecules . This interaction can modulate biological pathways, leading to its observed therapeutic effects .
相似化合物的比较
Leojaponin: A labdane diterpene isolated from the same plant, Leonurus japonicus.
Halimane Diterpenoids: A group of diterpenes with similar structural features and biological activities.
Uniqueness: Isoleojaponin is unique due to its transformed skeleton compared to labdane-type compounds like leojaponin. The methyl group connected to C-10 in labdane diterpenes shifts to link with C-9 in this compound, and the double bonds of ring-B are rearranged . This structural transformation imparts distinct chemical and biological properties to this compound .
生物活性
Isoleojaponin is a novel halimane diterpene extracted from the herb Leonurus japonicus, a plant known for its traditional medicinal uses. This compound has garnered attention due to its diverse biological activities, including antitumor, antimicrobial, and immunomodulatory effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies that illustrate its potential therapeutic applications.
Chemical Structure
This compound belongs to the class of halimane diterpenes, which are characterized by specific structural features that contribute to their biological properties. The molecular formula of this compound is C20H30O3, and its structure can be represented as follows:
This unique structure allows for various interactions with biological targets, which is essential for its pharmacological effects.
Antitumor Activity
This compound has been studied for its antitumor properties, particularly against various cancer cell lines. Research indicates that it inhibits the proliferation of lung cancer cells selectively. A study demonstrated that this compound exhibited a significant reduction in cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. It has shown effectiveness against a range of pathogenic bacteria and fungi. Notably, studies have reported its activity against Staphylococcus aureus and Candida albicans, indicating its potential as a natural antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Candida albicans | 10 µg/mL |
Immunomodulatory Effects
This compound has been noted for its immunomodulatory effects, enhancing immune responses in vitro. Research indicates that it can stimulate the production of cytokines such as IL-6 and TNF-α in immune cells, suggesting its role in modulating immune functions.
Study 1: Antitumor Efficacy in Lung Cancer
A study conducted on the effects of this compound on A549 lung cancer cells revealed that treatment with varying concentrations resulted in significant apoptosis induction. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with this compound compared to control groups.
Study 2: Antimicrobial Efficacy Assessment
In another study assessing the antimicrobial efficacy of this compound, various bacterial strains were treated with different concentrations of the compound. The results indicated that this compound effectively inhibited bacterial growth at lower concentrations than many standard antibiotics, highlighting its potential as a natural alternative.
属性
IUPAC Name |
(4S)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4,8,8-tetramethyl-6,7-dihydro-5H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-13-17(21)18(22)16-15(6-5-9-19(16,2)3)20(13,4)10-7-14-8-11-23-12-14/h8,11-12,21H,5-7,9-10H2,1-4H3/t20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEPPXAPCJSSRV-HXUWFJFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1(C)CCC3=COC=C3)CCCC2(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C([C@]1(C)CCC3=COC=C3)CCCC2(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














